molecular formula C14H14N2OS B2719934 4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 919065-67-1

4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No. B2719934
CAS RN: 919065-67-1
M. Wt: 258.34
InChI Key: NRWLXGZSXXTFOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves [3+3], [4+2], [5+1] cyclization processes or domino reactions . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .

Scientific Research Applications

Synthesis and Quantum Chemical Calculations

Research has delved into the synthesis of new derivatives related to the given compound, demonstrating methods to create compounds with potential biological activities. For instance, Kökbudak et al. (2020) described the synthesis and quantum chemical calculations of new 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives, highlighting their cytotoxic activities against cancer cell lines, alongside detailed quantum chemical properties to understand their molecular behavior (Kökbudak et al., 2020).

Antioxidant and Antimicrobial Properties

Derivatives of the compound have been investigated for their antioxidant properties. Akbas et al. (2018) synthesized new pyrimidine derivatives and evaluated their total antioxidant properties in vitro, showcasing significant radical scavenging activities (Akbas et al., 2018). Additionally, the antimicrobial potential of chromone-pyrimidine coupled derivatives has been reported, indicating significant activity against various bacterial and fungal strains, highlighting the compound's potential as a foundation for developing new antimicrobial agents (Tiwari et al., 2018).

Antitumor Activity

The compound and its derivatives have shown promising antitumor activities. Research by Edrees & Farghaly (2017) explored the synthesis of benzo[cyclohepta]pyrido[2,3-d]pyrimidin-5-ones, revealing potent antitumor activity against liver and breast cancer cell lines (Edrees & Farghaly, 2017).

Catalysis and Green Synthesis

The compound's derivatives have been synthesized using environmentally friendly catalysts, demonstrating the compound's versatility in green chemistry applications. For example, the ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives showcases an eco-friendly approach to synthesizing these compounds with significant biological activities (Nikalje et al., 2017).

properties

IUPAC Name

1-(4-methylphenyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-9-5-7-10(8-6-9)16-12-4-2-3-11(12)13(18)15-14(16)17/h5-8H,2-4H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWLXGZSXXTFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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